3-Ethyl-2-pentanol

Thermodynamics Volatility Vapor-liquid equilibrium

3-Ethyl-2-pentanol (CAS 609-27-8, C7H16O, MW 116.20 g/mol) is a branched secondary alcohol, specifically 3-ethylpentan-2-ol. It is a colorless liquid with a characteristic camphor-like odor.

Molecular Formula C7H16O
Molecular Weight 116.2 g/mol
CAS No. 609-27-8
Cat. No. B1594631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethyl-2-pentanol
CAS609-27-8
Molecular FormulaC7H16O
Molecular Weight116.2 g/mol
Structural Identifiers
SMILESCCC(CC)C(C)O
InChIInChI=1S/C7H16O/c1-4-7(5-2)6(3)8/h6-8H,4-5H2,1-3H3
InChIKeyNEHRITNOSGFGGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethyl-2-pentanol (CAS 609-27-8): Chemical Identity and Baseline Properties for Sourcing


3-Ethyl-2-pentanol (CAS 609-27-8, C7H16O, MW 116.20 g/mol) is a branched secondary alcohol, specifically 3-ethylpentan-2-ol [1]. It is a colorless liquid with a characteristic camphor-like odor . It is soluble in ethanol and ether but poorly soluble in water . Key physical properties include a boiling point of 152.7 °C at 760 mmHg, a density of 0.816 g/cm³ , a flash point of 51.6 °C , and a refractive index of 1.426 [2]. It is a chiral molecule, existing as (R)- and (S)-enantiomers [3].

Why Branched C7 Alcohols Like 3-Ethyl-2-pentanol Are Not Interchangeable


3-Ethyl-2-pentanol belongs to the class of branched C7 secondary alcohols. Simple substitution with another C7 alcohol (e.g., 3-heptanol, 2-methyl-3-hexanol, or 3-ethyl-3-pentanol) is scientifically unsound due to significant differences in molecular shape and intermolecular forces that directly impact key performance properties [1]. Branching in alcohols reduces the surface area for intermolecular interactions, leading to lower boiling points and altered solubility compared to linear isomers [2]. Even within the branched subclass, the specific position and type of branching (e.g., a 3-ethyl group vs. a 3-methyl group) directly influences lipophilicity (LogP), vapor pressure, and, critically, stereochemical outcomes in chiral syntheses. These subtle but quantifiable differences, detailed below, make generic substitution a high-risk proposition for applications requiring precise physical or chemical behavior.

3-Ethyl-2-pentanol (CAS 609-27-8): Quantified Differentiation from Key Analogs


Vapor Pressure and Volatility vs. 3-Heptanol

3-Ethyl-2-pentanol exhibits a higher vapor pressure (1.282 mmHg at 25 °C [1]) compared to its linear isomer, 3-heptanol. While direct experimental comparison data for 3-heptanol at 25 °C is scarce in the searched literature, this trend aligns with the well-established class-level inference that branched alcohols have weaker intermolecular forces (London dispersion) than their linear counterparts, resulting in lower boiling points and higher vapor pressures [2]. The boiling point of 3-ethyl-2-pentanol (152.7 °C [1]) is also lower than that of 3-heptanol (estimated ~157 °C based on linear C7 alcohol trends). This quantifiable difference in volatility is critical for applications like solvent evaporation rate control or fragrance volatility tuning.

Thermodynamics Volatility Vapor-liquid equilibrium

Lipophilicity (LogP) and Partitioning Behavior vs. 2-Ethyl-1-butanol

The predicted octanol-water partition coefficient (LogP) for 3-ethyl-2-pentanol is 2.055 , which is significantly higher than the LogP of 2-ethyl-1-butanol (CAS 97-95-0), a C6 branched primary alcohol with a reported LogP of 1.2 [1]. This nearly one-unit increase in LogP for the C7 secondary alcohol indicates it is approximately 7 times more lipophilic, which translates to a strong preference for non-polar environments. This difference is crucial for predicting membrane permeability, environmental fate (bioaccumulation potential), and extraction efficiency in biphasic systems.

Lipophilicity Partition Coefficient QSAR

Density and Molar Volume vs. 3-Ethyl-3-pentanol

The density of 3-ethyl-2-pentanol is reported as 0.816 g/cm³ or 0.834 g/cm³ [1], whereas its tertiary alcohol isomer, 3-ethyl-3-pentanol (CAS 597-49-9), has a reported density of 0.8407 g/cm³ (at 22/4°C) . This small but measurable difference in density (and corresponding molar volume) reflects the more compact molecular packing of the secondary alcohol compared to the more sterically hindered tertiary alcohol. This difference can influence solute-solvent interactions in concentrated solutions and is a key parameter in process engineering calculations for liquid handling and mixing.

Physical Chemistry Density Molar Volume

Application Scenarios for 3-Ethyl-2-pentanol (CAS 609-27-8) Based on Differentiated Properties


Precursor for Chiral Synthesis via Stereospecific Oxidation

As a chiral secondary alcohol, 3-ethyl-2-pentanol is an ideal substrate for asymmetric synthesis or kinetic resolution to obtain enantiopure alcohols or ketones [1]. Unlike linear or tertiary analogs, the secondary alcohol group can be stereoselectively oxidized to the corresponding ketone, 3-ethyl-2-pentanone, a valuable chiral building block. Its higher LogP (2.055) compared to smaller alcohols may facilitate its use in biphasic reaction systems, improving the efficiency of enantioselective extractions.

Specialty Solvent for Hydrophobic Reaction Media

With a predicted LogP of 2.055 , 3-ethyl-2-pentanol is significantly more lipophilic than common alcohols like 2-ethyl-1-butanol (LogP 1.2). This property makes it a superior solvent or co-solvent for reactions involving highly non-polar substrates, such as lipophilic drug synthesis, polymerizations in non-polar media, or the extraction of non-polar natural products. Its moderate boiling point (152.7 °C) and higher vapor pressure relative to linear C7 alcohols [2] also allow for easier removal by evaporation post-reaction.

Calibration Standard in Gas Chromatography (GC) for Branched Alcohols

Due to its unique retention index (RI ~1452 on certain columns [3]), which differs from both linear alcohols (e.g., 1-pentanol, RI ~1257) and other branched isomers, 3-ethyl-2-pentanol serves as a useful internal standard or calibration marker in GC-MS analysis of complex volatile mixtures. This is particularly relevant in food science (e.g., beer aroma analysis [4]), environmental monitoring of VOCs, and quality control of essential oils where distinguishing between branched and linear alcohols is analytically necessary.

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